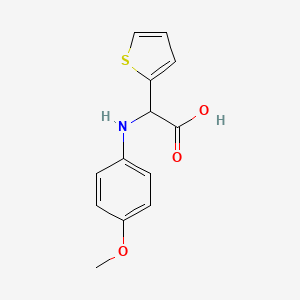

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid

説明

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid: is an organic compound that features both an aniline derivative and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy group and the thiophene ring can impart unique chemical properties, making it a valuable subject for research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.

Introduction of the Thiophene Ring: The acylated aniline derivative is then subjected to a reaction with a thiophene derivative, often through a coupling reaction facilitated by a catalyst such as palladium.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Key Findings :

- Esterification preserves the thiophene and aniline functionalities while enhancing lipophilicity for biological studies .

- Amidation facilitates integration into peptide-mimetic frameworks .

Electrophilic Aromatic Substitution (EAS) on Thiophene

The electron-rich thiophene ring participates in regioselective EAS:

Mechanistic Insight :

- Bromination at C5 aligns with the directing effects of the sulfur atom in thiophene .

- Nitro groups introduced via nitration are reducible to amines for further functionalization .

Modification of Methoxy Group

The 4-methoxy group on the aniline moiety undergoes demethylation or substitution:

Applications :

- Demethylation generates phenolic derivatives for metal chelation studies .

- Cross-coupling reactions expand structural diversity for drug discovery .

Condensation Reactions

The acetic acid moiety participates in cyclocondensation:

| Reaction | Reagents | Product | Biological Relevance | Source |

|---|---|---|---|---|

| With hydrazine hydrate | EtOH, Δ | Pyrazoline derivative | Antimicrobial agents | |

| With thiourea | HCl, H₂O | Thiazolidinone analog | Antitubercular activity |

Structural Analysis :

- Pyrazoline formation involves nucleophilic attack at the carbonyl group .

- Thiazolidinones exhibit enhanced conformational rigidity for target binding .

Redox Reactions

The thiophene and aniline groups undergo redox transformations:

Notes :

- Sulfoxidation modulates electronic properties for material science applications .

- Nitro reduction generates primary amines for covalent protein labeling .

Salt Formation

The carboxylic acid forms salts with metals or amines:

| Salt Type | Counterion | Applications | Source |

|---|---|---|---|

| Sodium salt | NaOH (aq.) | Improved aqueous solubility | |

| Zinc complex | ZnCl₂, MeOH | Catalytic or antimicrobial studies |

Key Data :

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.

Industry: Its unique chemical properties might make it useful in the development of new materials, such as polymers or electronic components.

作用機序

The mechanism by which 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall activity.

類似化合物との比較

Similar Compounds

2-(4-Methoxyanilino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

2-(4-Methoxyanilino)-2-(2-furyl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

2-(4-Methoxyanilino)-2-(2-pyridyl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct and valuable compound for research and application.

生物活性

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly as an anti-inflammatory and cytoprotective agent. This compound is part of a broader class of 2-anilinophenylacetic acid derivatives that have shown various pharmacological properties, including inhibition of phospholipase A2 (PLA2) and lipoxygenase enzymes, which are crucial in inflammatory processes.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in the metabolism of arachidonic acid. These enzymes include:

- Phospholipase A2 (PLA2) : This enzyme releases arachidonic acid from membrane phospholipids, initiating the inflammatory cascade.

- Lipoxygenase : This enzyme converts arachidonic acid into leukotrienes, which are mediators of inflammation.

By inhibiting these pathways, the compound may reduce the synthesis of pro-inflammatory mediators, thus exerting anti-inflammatory effects .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anti-inflammatory : The compound has been shown to inhibit PLA2 and lipoxygenase activity, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- Cytoprotective : Its ability to antagonize leukotriene effects suggests potential in protecting gastric mucosa from damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : Some studies have indicated that derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on PLA2 and lipoxygenase:

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| PLA2 | Significant inhibitor | |

| Lipoxygenase | Moderate inhibitor | |

| mPGES-1 | Low micromolar range |

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents.

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that certain derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines:

特性

IUPAC Name |

2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWPIJKTTXHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374870 | |

| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199461-24-0 | |

| Record name | 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。